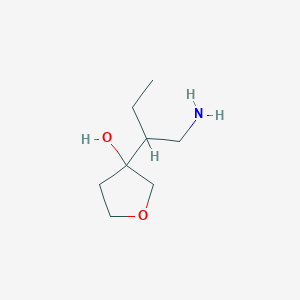
3-(1-Aminobutan-2-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminobutan-2-yl)oxolan-3-ol is an organic compound with the molecular formula C₈H₁₇NO₂. This compound features a unique structure that includes an oxolane ring and an aminobutanol side chain. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of 4-hydroxybutan-2-one to the desired product . This enzymatic process is advantageous due to its high enantioselectivity and mild reaction conditions.
Another method involves a multi-step synthetic protocol starting from 4-hydroxy-2-butanone. The initial formation of an oxime with hydroxylamine is followed by reduction using lithium aluminum hydride or Raney nickel . This method provides a high yield of the enantiomerically pure product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes due to their efficiency and cost-effectiveness. The use of biocatalysts in these processes ensures high purity and yield, making it suitable for pharmaceutical and chemical industries .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminobutan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo and alcohol derivatives, which can be further utilized in different chemical syntheses and applications .
Applications De Recherche Scientifique
3-(1-Aminobutan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(1-Aminobutan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use in antiviral drug synthesis, the compound acts as an intermediate that contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include the inhibition of viral integrase enzymes, which are crucial for viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminobutan-1-ol: This compound shares a similar aminobutanol structure but lacks the oxolane ring.
4-Hydroxybutan-2-one: A precursor in the synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol, it has a simpler structure with a hydroxyl group and a ketone functional group.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an aminobutanol side chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(1-aminobutan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-7(5-9)8(10)3-4-11-6-8/h7,10H,2-6,9H2,1H3 |
Clé InChI |
QXUNIHGPAGEXLJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1(CCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
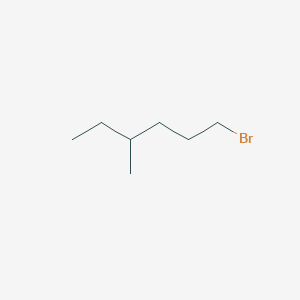
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
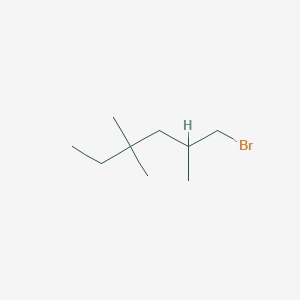

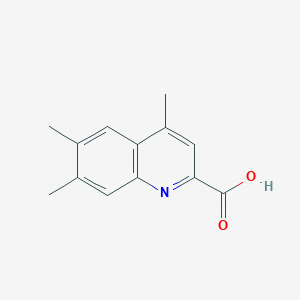
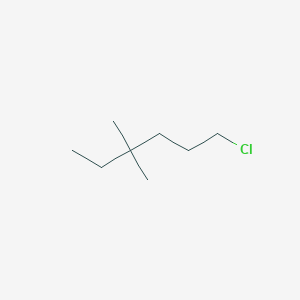
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
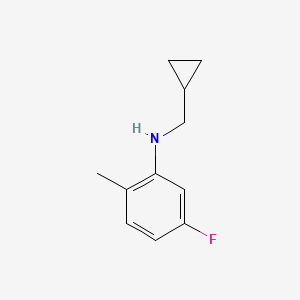
methanol](/img/structure/B13197082.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
